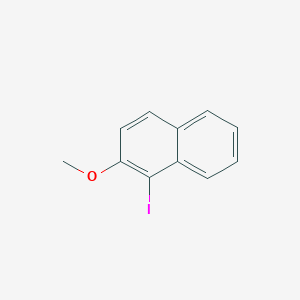

1-Iodo-2-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAWOOAVCQUZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296637 | |

| Record name | 1-iodo-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32721-21-4 | |

| Record name | 1-Iodo-2-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32721-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 110657 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032721214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32721-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-iodo-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Iodo-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-iodo-2-methoxynaphthalene, a crucial aromatic iodo compound with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and purification, and offers an analysis of its spectral data.

Core Chemical Properties

This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉IO | [1][2][3] |

| Molecular Weight | 284.09 g/mol | [1] |

| Appearance | Off-white to white solid | |

| Melting Point | 88 °C | [2] |

| Boiling Point | 348.1 °C at 760 mmHg | [2] |

| Density | 1.674 g/cm³ | [2] |

| CAS Number | 32721-21-4 | [1][2][3] |

| IUPAC Name | This compound | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 2-naphthol. The general workflow involves the iodination of 2-naphthol to form 1-iodo-2-naphthol, followed by the methylation of the hydroxyl group.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Iodo-2-naphthol from 2-Naphthol [4]

-

Materials: 2-naphthol, sodium iodide (NaI), concentrated sulfuric acid, hydrogen peroxide (H₂O₂), methanol.

-

Procedure:

-

In a suitable reaction vessel, dissolve 60 mmol of 2-naphthol and 60 mmol of NaI in 300 mL of methanol.

-

Cool the mixture in an ice bath.

-

Slowly add 90 mmol of concentrated sulfuric acid, followed by the dropwise addition of 120 mmol of hydrogen peroxide.

-

Maintain the reaction in the ice bath for 2 hours, then allow it to stir at room temperature for an additional 1.5 hours.

-

Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude 1-iodo-2-naphthol.

-

Step 2: Synthesis of this compound from 1-Iodo-2-naphthol [4]

-

Materials: 1-iodo-2-naphthol, anhydrous potassium carbonate (K₂CO₃), dimethyl sulfate, acetone, ammonia solution, ethyl acetate.

-

Procedure:

-

Dissolve 35.014 mmol of 1-iodo-2-naphthol in 35 mL of acetone.

-

Add 70.079 mmol of finely ground anhydrous potassium carbonate to the solution and stir the suspension for 20 minutes.

-

Add 52.8 mmol of dimethyl sulfate dropwise over 5 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed (approximately 2.5 hours).

-

Quench the reaction by the slow addition of 104 mmol of concentrated ammonia solution.

-

Add water and ethyl acetate to the mixture for extraction.

-

Separate the aqueous layer and wash it with additional ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Evaporate the solvent to yield the crude this compound as a tan powder.

-

Purification Protocol (Adapted from 1-Iodo-2-naphthol purification) [5]

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.

-

-

Flash Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of hexane/acetone).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The introduction of the iodine atom at the 1-position will influence the chemical shifts of the neighboring protons.

Reference Data: ¹H NMR Chemical Shifts of 1-Methoxynaphthalene [6]

| Assignment | Chemical Shift (δ) in ppm |

| H-8 | 8.263 |

| H-5 | 7.742 |

| H-4 | 7.43 |

| H-6 | 7.43 |

| H-7 | 7.372 |

| H-3 | 7.309 |

| H-2 | 6.694 |

| -OCH₃ | 3.863 |

For this compound, the proton at the 3-position is expected to be significantly shifted downfield due to the anisotropic effect of the adjacent iodine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the iodine (C-1) will show a characteristic chemical shift at a lower field compared to an unsubstituted carbon.

Reference Data: ¹³C NMR Chemical Shifts of 1-Methoxynaphthalene [6]

| Assignment | Chemical Shift (δ) in ppm |

| C-1 | 154.7 |

| C-8a | 134.4 |

| C-4a | 127.4 |

| C-7 | 126.6 |

| C-5 | 125.9 |

| C-6 | 125.2 |

| C-8 | 122.1 |

| C-4 | 120.1 |

| C-3 | 119.9 |

| C-2 | 104.9 |

| -OCH₃ | 55.4 |

Mass Spectrometry

In an electron ionization mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 284. The fragmentation pattern will likely involve the loss of the iodine atom and the methoxy group.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A strong peak at m/z 284.

-

[M - CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 269.

-

[M - I]⁺: Loss of an iodine radical, leading to a fragment at m/z 157.

-

[M - OCH₃]⁺: Loss of a methoxy radical, giving a fragment at m/z 253.

Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, related methoxynaphthalene derivatives have been investigated for their anti-inflammatory properties.[7] The presence of the iodo group makes this compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecules for drug discovery and materials science. The carbon-iodine bond is relatively weak and can be readily functionalized.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C11H9IO | CID 269493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Sciencemadness Discussion Board - Methylation of 1-iodo-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Iodo-2-methoxynaphthalene (CAS: 32721-21-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1-Iodo-2-methoxynaphthalene. This document is intended to serve as a valuable resource for professionals in research and development who are interested in this compound as a potential building block or intermediate in organic synthesis and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a halogenated aromatic ether. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 32721-21-4 | [1][2][3] |

| Molecular Formula | C₁₁H₉IO | [1][2][3] |

| Molecular Weight | 284.09 g/mol | [1][2][3] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 88 °C | [2] |

| Boiling Point | 348.1 °C at 760 mmHg | [2] |

| Density | 1.674 g/cm³ | [2] |

| Solubility | Information not available | |

| Storage Temperature | 2-8°C, protect from light | [2][3] |

Synthesis of this compound

There are two primary synthetic routes to this compound: the methylation of 1-iodo-2-naphthol and the direct iodination of 2-methoxynaphthalene.

Experimental Protocol 1: Methylation of 1-Iodo-2-naphthol

This method involves the O-methylation of the hydroxyl group of 1-iodo-2-naphthol using a methylating agent in the presence of a base.

Materials:

-

1-Iodo-2-naphthol

-

Anhydrous potassium carbonate (K₂CO₃), finely ground

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone

-

Ammonia solution (14.8 M in water)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-iodo-2-naphthol (1.0 equivalent) in acetone (approximately 3.7 mL per gram of starting material).

-

Add finely ground anhydrous potassium carbonate (2.0 equivalents) to the solution and stir the suspension for 20 minutes at room temperature.

-

Add dimethyl sulfate (1.5 equivalents) dropwise to the suspension over 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.

-

Upon completion, slowly add concentrated ammonia solution (3.0 equivalents) over 5 minutes to quench the excess dimethyl sulfate.

-

Add water and ethyl acetate to the reaction mixture.

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it with an additional portion of ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Experimental Protocol 2: Iodination of 2-Methoxynaphthalene

This method involves the direct electrophilic iodination of the electron-rich naphthalene ring of 2-methoxynaphthalene. N-Iodosuccinimide (NIS) activated by an acid catalyst is an effective reagent for this transformation[4][5][6].

Materials:

-

2-Methoxynaphthalene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-methoxynaphthalene (1.0 equivalent) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Add saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.15 | d | 8.6 | Ar-H |

| 7.83 | d | 8.9 | Ar-H |

| 7.74 | d | 8.1 | Ar-H |

| 7.55 | ddd | 8.4, 6.9, 1.1 | Ar-H |

| 7.38 | m | Ar-H | |

| 7.21 | d | 8.9 | Ar-H |

| 4.03 | s | -OCH₃ |

¹³C NMR Data (100.6 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 156.6 | C-O |

| 135.6 | Ar-C |

| 131.2 | Ar-C |

| 130.4 | Ar-C |

| 129.9 | Ar-C |

| 128.2 | Ar-C |

| 128.1 | Ar-C |

| 124.3 | Ar-C |

| 112.9 | Ar-C |

| 87.7 | C-I |

| 57.2 | -OCH₃ |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight of the compound.

| m/z | Interpretation |

| 284.00 | [M]⁺ (Molecular Ion) |

Applications in Research and Drug Development

As of the date of this document, a comprehensive search of scientific literature and patent databases did not yield specific information on the biological activity, pharmacological properties, or direct applications of this compound in drug development or its involvement in specific signaling pathways.

Aryl iodides are, however, valuable intermediates in medicinal chemistry. They are frequently utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to construct complex molecular architectures. The iodo-substituent on the naphthalene core of this compound provides a reactive handle for such transformations, allowing for the introduction of various functional groups and the synthesis of novel derivatives for biological screening.

Safety Information

This compound is classified with the following hazard statements[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment before any experimental work. All procedures should be carried out by trained professionals in a suitably equipped laboratory.

References

- 1. This compound | C11H9IO | CID 269493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis of 1-Iodo-2-methoxynaphthalene from 2-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-2-methoxynaphthalene, a valuable building block in organic synthesis, starting from the readily available 2-naphthol. The synthesis is a two-step process involving the methylation of 2-naphthol to 2-methoxynaphthalene, followed by a regioselective iodination. This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful and reproducible synthesis of the target compound.

Overall Synthesis Workflow

The synthesis proceeds in two sequential steps:

-

Methylation of 2-Naphthol: The phenolic hydroxyl group of 2-naphthol is converted to a methyl ether, yielding 2-methoxynaphthalene. This is typically achieved via a Williamson ether synthesis.

-

Iodination of 2-Methoxynaphthalene: The intermediate, 2-methoxynaphthalene, undergoes electrophilic aromatic substitution to introduce an iodine atom at the C1 position, affording the final product, this compound.

Caption: Overall two-step synthesis of this compound from 2-Naphthol.

Experimental Protocols

Step 1: Synthesis of 2-Methoxynaphthalene from 2-Naphthol

This step can be performed using several methylating agents. Two common and effective methods are presented below.

Method A: Using Dimethyl Sulfate

Dimethyl sulfate is a highly effective but toxic and carcinogenic reagent. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are essential.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool the resulting solution of sodium 2-naphthoxide in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, warm the reaction mixture to 70-80°C for one hour to ensure the reaction goes to completion and to hydrolyze any remaining dimethyl sulfate.[1]

-

Cool the mixture to room temperature, which should cause the 2-methoxynaphthalene to solidify.

-

Collect the crude product by vacuum filtration and wash it with a 10% sodium hydroxide solution to remove any unreacted 2-naphthol, followed by washing with water.[1]

-

The crude product can be purified by recrystallization from ethanol.[1]

Method B: Using Methyl Iodide

Methyl iodide is a less toxic alternative to dimethyl sulfate.

Experimental Protocol:

-

In a flask, dissolve potassium hydroxide in methanol with stirring.

-

Add 2-naphthol to the solution and stir until it is completely dissolved.

-

Add methyl iodide to the flask, stopper it, and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into a 5% sodium hydroxide solution and stir to remove any unreacted 2-naphthol.

-

Collect the precipitated product by vacuum filtration and wash with water.

-

Purify the crude 2-methoxynaphthalene by recrystallization from ethanol.

Table 1: Quantitative Data for the Methylation of 2-Naphthol

| Parameter | Method A (Dimethyl Sulfate) | Method B (Methyl Iodide) |

| Reagents | ||

| 2-Naphthol | 1.0 eq | 1.0 eq |

| Sodium Hydroxide | 1.1 eq | - |

| Potassium Hydroxide | - | 1.1 eq |

| Dimethyl Sulfate | 1.1 eq | - |

| Methyl Iodide | - | 2.0 eq |

| Solvent | Water | Methanol |

| Reaction Temperature | 0-10 °C (addition), then 70-80 °C | Room Temperature |

| Reaction Time | ~2 hours | 24-72 hours |

| Reported Yield | 79-94%[2] | 60-77%[2] |

Step 2: Synthesis of this compound from 2-Methoxynaphthalene

This regioselective iodination is effectively carried out using N-iodosuccinimide (NIS) as the iodinating agent, with a catalytic amount of a strong acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-methoxynaphthalene in acetonitrile.

-

To this solution, add N-iodosuccinimide (NIS).

-

Add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Quantitative Data for the Iodination of 2-Methoxynaphthalene

| Parameter | Value |

| Reagents | |

| 2-Methoxynaphthalene | 1.0 eq |

| N-Iodosuccinimide (NIS) | 1.1 eq |

| Trifluoroacetic Acid (TFA) | 0.1-0.3 eq |

| Solvent | Acetonitrile |

| Reaction Temperature | Room Temperature |

| Reaction Time | 15-30 minutes |

| Reported Yield | 86-96% |

Reaction Mechanisms

Mechanism of Methylation: Williamson Ether Synthesis

The methylation of 2-naphthol follows a Williamson ether synthesis pathway, which is a classic Sₙ2 reaction.

Caption: Mechanism of the Williamson ether synthesis for the methylation of 2-naphthol.

The reaction begins with the deprotonation of the acidic phenolic proton of 2-naphthol by a base (e.g., NaOH or KOH) to form the sodium or potassium 2-naphthoxide salt. The resulting naphthoxide ion is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent (dimethyl sulfate or methyl iodide) in an Sₙ2 fashion, displacing the leaving group (sulfate or iodide) to form 2-methoxynaphthalene.[3]

Mechanism of Iodination: Electrophilic Aromatic Substitution

The iodination of 2-methoxynaphthalene is an electrophilic aromatic substitution (SₑAr) reaction. The methoxy group is an activating, ortho-, para-directing group. In the case of 2-methoxynaphthalene, the C1 (ortho) and C3 (ortho) positions are activated. Due to steric hindrance at the C3 position and greater electronic activation at the C1 position, the iodination occurs regioselectively at the C1 position.

Caption: Mechanism of the electrophilic iodination of 2-methoxynaphthalene.

The reaction is initiated by the activation of NIS by the catalytic amount of trifluoroacetic acid to generate a more potent electrophilic iodine species ("I⁺"). The electron-rich naphthalene ring of 2-methoxynaphthalene then attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base in the reaction mixture removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

References

An In-depth Technical Guide to the Synthetic Routes for the Iodination of 2-Methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the iodination of 2-methoxynaphthalene, a key transformation in the synthesis of various pharmaceutical intermediates and functional materials. This document details several methodologies, presenting quantitative data, step-by-step experimental protocols, and visualizations of reaction pathways to facilitate understanding and replication.

Introduction

2-Methoxynaphthalene is an activated aromatic system prone to electrophilic substitution. The methoxy group at the 2-position preferentially directs incoming electrophiles to the C1 and C3 positions. However, due to steric hindrance and electronic effects, iodination predominantly occurs at the C1 position, yielding 1-iodo-2-methoxynaphthalene. This high regioselectivity is a common feature across various iodination methods. This guide will explore the most common and effective methods for this transformation, including direct iodination with molecular iodine, the use of N-iodosuccinimide, iodine monochloride, and advanced catalytic methods.

Iodination using N-Iodosuccinimide (NIS)

The use of N-Iodosuccinimide (NIS) is a widely adopted method for the iodination of activated aromatic compounds due to its mild reaction conditions and high yields.

Data Presentation

| Reagent/Parameter | Condition | Yield (%) | Reference |

| Starting Material | 2-Methoxynaphthalene | - | [1] |

| Iodinating Agent | N-Iodosuccinimide (NIS) | - | [1] |

| Solvent | Acetonitrile (CH3CN) | - | [1] |

| Temperature | Room Temperature | - | [1] |

| Reaction Time | Not Specified | 96 | [1] |

Experimental Protocol

Materials:

-

2-Methoxynaphthalene (1 mmol)

-

N-Iodosuccinimide (NIS) (1 mmol)

-

Acetonitrile (CH3CN) (4 mL)

-

Diethyl ether

-

Aqueous sodium bisulfite (NaHSO3) solution

-

Water

Procedure:

-

Dissolve 1 mmol of 2-methoxynaphthalene in 4 mL of acetonitrile in a round-bottom flask.

-

Add 1 mmol of N-Iodosuccinimide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, evaporate the solvent under reduced pressure.

-

To the residue, add diethyl ether.

-

Wash the ethereal phase with an aqueous sodium bisulfite solution to remove any unreacted iodine, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product, this compound, is often obtained in high purity.[1]

Reaction Mechanism

Mechanism of NIS Iodination

Direct Iodination with Molecular Iodine and an Oxidizing Agent

Direct iodination with molecular iodine (I₂) is often inefficient due to the low electrophilicity of I₂. The presence of an oxidizing agent is necessary to generate a more potent iodinating species, such as the iodonium ion (I⁺).

Using Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a green and readily available oxidizing agent for this purpose.

| Reagent/Parameter | Condition | Yield (%) | Reference |

| Starting Material | Methoxy-substituted aromatics | - | [2] |

| Iodinating Agent | Iodine (I₂) | - | [2] |

| Oxidizing Agent | 30% aq. Hydrogen Peroxide (H₂O₂) | - | [2] |

| Conditions | Solvent-free (SFRC) or in water | - | [2] |

| Temperature | 45 °C | Varies | [2] |

| Reaction Time | 5 - 27 hours | Varies | [2] |

Note: Specific yield for 2-methoxynaphthalene was not detailed in the provided search results, but the method is applicable to methoxy-substituted aromatics.

Materials:

-

2-Methoxynaphthalene (1 mmol)

-

Iodine (I₂) (0.5 - 1 mmol)

-

30% aqueous Hydrogen Peroxide (H₂O₂) (0.6 - 1 mmol)

Procedure:

-

In a reaction vessel, combine 2-methoxynaphthalene, iodine, and 30% aqueous hydrogen peroxide. The molar ratios may need to be optimized for this specific substrate.[2]

-

Heat the reaction mixture at 45 °C with stirring for the required duration (monitoring by TLC is recommended).[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

If the reaction is performed under solvent-free conditions, the product may precipitate. The workup would typically involve partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is then washed with a solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purification can be achieved by column chromatography or recrystallization.

Using Iodic Acid (HIO₃)

Iodic acid is another effective oxidizing agent for in situ generation of the electrophilic iodine species.

| Reagent/Parameter | Condition | Yield (%) | Reference |

| Starting Material | Naphthalenes | - | |

| Iodinating Agent | Iodine (I₂) | - | |

| Oxidizing Agent | Sodium Iodate (NaIO₃) / Sulfuric Acid (H₂SO₄) | Good | |

| Solvent | Aqueous Acetic Acid (80:20 v/v) | - | |

| Temperature | Heating | - | |

| Reaction Time | Not Specified | - |

Note: While a specific protocol for 2-methoxynaphthalene was not found, a general procedure for naphthalenes is provided.

Materials:

-

2-Methoxynaphthalene (0.1 M)

-

Iodine (0.008 M)

-

Sodium Iodate (0.2 M)

-

Sulfuric Acid (0.04 M)

-

Acetic Acid (40 mL)

-

Water (10 mL)

-

Diethyl ether

-

10-15% aqueous sodium bicarbonate solution

Procedure:

-

In a round-bottom flask fitted with an air condenser, dissolve 2-methoxynaphthalene in a mixture of acetic acid and water.

-

Add iodine, sodium iodate, and sulfuric acid to the reaction mixture.

-

Heat the reaction mixture. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Wash the reaction mixture repeatedly with a 10-15% aqueous sodium bicarbonate solution, followed by a water wash.

-

Extract the product with diethyl ether.

-

Dry the ethereal solution over anhydrous sodium sulfate and evaporate the solvent under suction.

-

The crude product can be purified by column chromatography on alumina.

Reaction Mechanism

Direct Iodination Mechanism

Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent due to the polarized I-Cl bond, which makes the iodine atom highly electrophilic.

Data Presentation

Experimental Protocol

Materials:

-

2-Methoxynaphthalene

-

Iodine Monochloride (ICl)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

Aqueous sodium thiosulfate solution

Procedure:

-

Dissolve 2-methoxynaphthalene in a suitable solvent in a reaction flask, cooled in an ice bath.

-

Slowly add a solution of iodine monochloride (typically 1 equivalent) in the same solvent dropwise, while maintaining a low temperature.[3]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.[3]

-

Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate to destroy any excess ICl.[3]

-

Perform a standard aqueous workup by separating the organic layer, washing with brine, and drying over an anhydrous drying agent.[3]

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]

Reaction Mechanism

Iodination with ICl

Catalytic C-H Iodination using Metal-Organic Frameworks (MOFs)

Recent advances in catalysis have introduced the use of Metal-Organic Frameworks (MOFs) for C-H activation and functionalization, including iodination.

Data Presentation

| Catalyst | Yield (%) after 24h at RT | Reference |

| MOF-808 | ~85 | [4] |

| MOF-808-seed | ~90 | [4] |

| UiO-66 | ~40 | [4] |

| UiO-66-NH₂ | ~35 | [4] |

Experimental Protocol

A detailed, step-by-step experimental protocol for the catalytic iodination of 2-methoxynaphthalene using MOFs was not available in the search results. However, a general description of the reaction is as follows:

The reaction typically involves stirring 2-methoxynaphthalene with an iodine source (such as I₂) in the presence of a catalytic amount of the MOF (e.g., MOF-808) in a suitable solvent at room temperature. The reaction progress would be monitored over time (e.g., 24 hours) to determine the yield of this compound.[4] The workup would likely involve filtering off the catalyst, followed by standard aqueous workup and purification of the product.

Reaction Pathway

Catalytic Iodination Workflow

General Experimental Workflow

The following diagram illustrates a general workflow applicable to most of the described iodination reactions.

General Experimental Workflow

Conclusion

The iodination of 2-methoxynaphthalene to selectively yield this compound can be achieved through several effective synthetic routes. The choice of method depends on factors such as desired yield, reaction conditions, and the availability of reagents. The NIS method offers a mild and high-yielding approach. Direct iodination with molecular iodine in the presence of an oxidizing agent provides a more classical and cost-effective route, with greener options like hydrogen peroxide being viable. Iodine monochloride is a powerful reagent for this transformation, while emerging catalytic methods using MOFs show promise for efficient C-H functionalization under mild conditions. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most suitable method for their synthetic needs.

References

Spectroscopic Profile of 1-Iodo-2-methoxynaphthalene: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-iodo-2-methoxynaphthalene. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed spectral data, experimental protocols, and a visual workflow for spectroscopic analysis.

Core Spectral Data

The following sections present the key spectral data for this compound (CAS No: 32721-21-4, Molecular Formula: C₁₁H₉IO, Molecular Weight: 284.09 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer for ¹H NMR and a 100.6 MHz spectrometer for ¹³C NMR.[1]

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 8.6 | H-8 |

| 7.83 | d | 8.9 | H-4 |

| 7.74 | d | 8.1 | H-5 |

| 7.55 | ddd | 8.4, 6.9, 1.1 | H-6 |

| 7.34-7.42 | m | - | H-7 |

| 7.21 | d | 8.9 | H-3 |

| 4.03 | s | - | -OCH₃ |

Table 1: ¹H NMR spectral data for this compound.[1]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 156.6 | C-2 |

| 135.6 | C-8a |

| 131.2 | C-4a |

| 130.4 | C-8 |

| 129.9 | C-6 |

| 128.2 | C-4 |

| 128.10 | C-5 |

| 124.3 | C-7 |

| 112.9 | C-3 |

| 87.7 | C-1 |

| 57.2 | -OCH₃ |

Table 2: ¹³C NMR spectral data for this compound.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The primary ion observed corresponds to the molecular ion.

| m/z | Relative Intensity (%) | Assignment |

| 284.00 | 100 | [M]⁺ |

Table 3: Key mass spectrometry data for this compound.[1]

Predicted fragmentation patterns for various adducts are also available.[2][3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretch |

| 1650-1500 | Medium-Strong | Aromatic C=C | Stretch |

| 1300-1200 | Strong | Aryl-O | Asymmetric Stretch |

| 1100-1000 | Strong | Aryl-O | Symmetric Stretch |

| ~550 | Strong | C-I | Stretch |

Table 4: Predicted infrared absorption bands for this compound.

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for obtaining the spectral data presented.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube, ensuring the liquid height is adequate for the instrument's detector (typically 4-5 cm).

Data Acquisition:

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed, either manually or automatically, to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

¹H NMR Parameters: A standard single-pulse sequence is typically used. For a 400 MHz spectrometer, common parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required. A spectral width of around 200-250 ppm is standard, with a relaxation delay of 2-5 seconds.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane, typically at a concentration in the low µg/mL range.

Instrumentation and Conditions:

-

Gas Chromatograph (GC): The sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a higher final temperature (e.g., 280°C) to ensure separation of components. Helium is commonly used as the carrier gas.

-

Mass Spectrometer (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil.

Data Acquisition: The sample is placed in the sample holder of an FTIR spectrometer. A background spectrum (of the KBr pellet or Nujol) is first recorded and automatically subtracted from the sample spectrum to provide the final absorbance or transmittance spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Visualized Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Iodo-2-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methoxynaphthalene is an aromatic organic compound with the chemical formula C₁₁H₉IO.[1][2] As a halogenated derivative of methoxynaphthalene, its physical and chemical properties are of significant interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Aryl halides, in general, are crucial building blocks in cross-coupling reactions, enabling the formation of complex molecular architectures. This guide provides a detailed overview of the core physical properties of this compound, along with general experimental protocols for their determination and a typical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉IO | [1][2] |

| Molecular Weight | 284.09 g/mol | [1] |

| Appearance | Not explicitly stated, but aryl halides are typically colorless, crystalline solids or liquids. | [3] |

| Melting Point | 88 °C | |

| Boiling Point | 348.1 °C at 760 mmHg; 141-142 °C at 2 Torr | |

| Density | 1.674 g/cm³ | |

| Refractive Index | 1.674 | |

| Vapor Pressure | 0.000103 mmHg at 25°C | |

| Flash Point | 164.3 °C | |

| Solubility | Generally insoluble in water, but soluble in organic solvents like alcohol, ether, or benzene. | [3] |

| LogP | 3.453 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 |

Experimental Methodologies

Synthesis of Aryl Iodides: A General Protocol

Aryl iodides can be synthesized through various methods. One common approach involves the reaction of arylhydrazines with iodine. The following is a general procedure that can be adapted for the synthesis of this compound from 2-methoxy-1-naphthylhydrazine.

Procedure:

-

To a round-bottomed flask, add the desired arylhydrazine hydrochloride derivative (1 equivalent), iodine (I₂) (1 equivalent), and a minimal amount of a suitable solvent such as dimethyl sulfoxide (DMSO).

-

The reaction mixture is then stirred at a moderately elevated temperature (e.g., 60 °C) for several hours under a normal atmosphere.

-

Upon completion, the mixture is cooled to room temperature.

-

A quenching solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃), is added to remove any unreacted iodine, followed by the addition of water.

-

The aqueous mixture is then extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate).

-

The combined organic layers are dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure.

-

The resulting crude product can be purified using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure aryl iodide.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Procedure:

-

A small amount of the crystalline this compound is finely crushed and packed into a capillary tube, which is then sealed at one end.[4]

-

The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube containing mineral oil) or a modern melting point apparatus.[4]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds or those that can be distilled, the boiling point is a fundamental physical property.

Procedure (Capillary Method):

-

A small amount of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube.[5]

-

The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6]

-

The heat is then removed, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Visualized Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of an organic compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of an organic compound.

Conclusion

This technical guide provides a consolidated source of information on the key physical properties of this compound. The data presented in a structured format, along with generalized experimental protocols, offers valuable insights for researchers and professionals in the fields of chemistry and drug development. The provided workflow diagram further elucidates the logical progression of synthesis and characterization for such compounds. A thorough understanding of these fundamental properties is crucial for the successful application of this compound in further research and development endeavors.

References

- 1. This compound | C11H9IO | CID 269493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-IODO-2-METHOXY-NAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Solubility of 1-Iodo-2-methoxynaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Iodo-2-methoxynaphthalene, a key intermediate in organic synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting the qualitative solubility of this compound in a range of common organic solvents based on fundamental chemical principles and analysis of analogous compounds. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific experimental conditions. This includes a visual workflow diagram to aid in the experimental setup.

Introduction

This compound is a halogenated aromatic ether with significant applications in the synthesis of complex organic molecules and pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. The principle of "like dissolves like" governs the solubility of a solute in a solvent, indicating that substances with similar intermolecular forces are more likely to be miscible. This compound possesses a large, non-polar naphthalene core, a moderately polar methoxy group, and a polarizable iodine atom, resulting in a nuanced solubility profile.

Predicted Solubility Profile

Based on these principles, the predicted solubility of this compound in various organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The large, non-polar naphthalene ring of this compound will have strong van der Waals interactions with these non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The presence of the methoxy group and the polarizable iodine atom will allow for dipole-dipole interactions with these solvents, enhancing solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond will not be as effectively utilized by this compound, which is a hydrogen bond acceptor but not a donor.[5] Solubility is expected to decrease with increasing alcohol chain length. |

| Halogenated | Dichloromethane, Chloroform | High | The similar polarizability and dipole moments between this compound and these solvents will lead to strong intermolecular forces and high solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether functional group in these solvents can interact favorably with the methoxy group and the aromatic system of the solute. |

| Aqueous | Water | Insoluble | The large hydrophobic naphthalene core and the lack of significant hydrogen bonding capability will make it immiscible with water. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in an organic solvent of interest. This method, a variation of the well-established shake-flask technique, is reliable for determining the thermodynamic solubility of solid compounds.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide has provided a detailed, albeit qualitative, assessment of the solubility of this compound in a variety of organic solvents, based on established chemical principles. For researchers requiring precise quantitative data, a robust and detailed experimental protocol for solubility determination has been presented. The generation and dissemination of such quantitative data would be a valuable contribution to the scientific community, aiding in the advancement of organic synthesis and pharmaceutical development involving this important compound.

References

Commercial Suppliers and Synthetic Applications of 1-Iodo-2-methoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 1-Iodo-2-methoxynaphthalene (CAS No: 32721-21-4), a key building block in organic synthesis. Furthermore, it details established experimental protocols for its preparation and its application in common cross-coupling reactions, which are fundamental to the construction of complex molecular architectures in drug discovery and materials science.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉IO |

| Molecular Weight | 284.09 g/mol |

| CAS Number | 32721-21-4 |

| Melting Point | 88 °C |

| Boiling Point | 141-142 °C @ 2 Torr |

| Appearance | Tan Powder |

| Storage | 4°C, protect from light |

Commercial Availability

This compound is available from a range of commercial suppliers in varying quantities and purities. The following table summarizes a selection of vendors. Please note that availability and pricing are subject to change and should be confirmed with the respective supplier.

| Supplier | Purity | Available Quantities |

| Matrix Scientific | Not specified | 1g, 5g, 25g |

| Crysdot | 95+% | 1g |

| Chemenu | 95% | 1g |

| AOBChem | 95% | 500mg |

| Alichem | Not specified | 250mg, 500mg, 1g |

| AK Scientific | Not specified | 2.5g |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquire for details |

| Sigma-Aldrich | AldrichCPR | 1EA |

| ChemScene | ≥98% | Inquire for details |

| BLD Pharm | Not specified | Inquire for details |

| P&S Chemicals | Not specified | Inquire for details |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the methylation of 1-iodo-2-naphthol. The following protocol is a representative example.

Experimental Protocol: Methylation of 1-iodo-2-naphthol[1]

-

Dissolution: Dissolve 1-iodo-2-naphthol (1 equivalent) in acetone.

-

Base Addition: Add finely ground anhydrous potassium carbonate (2 equivalents) to the solution and stir the suspension for 20 minutes.

-

Methylation: Add dimethyl sulfate (1.5 equivalents) dropwise over 5 minutes.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed (approximately 2.5 hours).

-

Quenching: Slowly add aqueous ammonia over 5 minutes to quench the reaction.

-

Extraction: Add water and ethyl acetate. Separate the aqueous layer and wash it with an additional portion of ethyl acetate.

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Evaporate the solvent to yield the product as a tan powder.

Applications in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, which are pivotal in the formation of carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

-

Reactant Preparation: Dissolve the aryl iodide (e.g., this compound, 1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent such as a 9:1 mixture of THF and DMA.

-

Catalyst System: The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., Argon) at elevated temperatures (e.g., 75 °C).

-

Work-up: After the reaction is complete, add water and extract the product with an organic solvent like hexane.

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[3][4]

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., cesium carbonate, 2.5 equivalents).

-

Solvent: Add a suitable solvent, such as a mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon) for several minutes.

-

Heating: Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described above.

Caption: General workflow for cross-coupling reactions.

References

An In-depth Technical Guide to the Synthesis of Substituted Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

Naphthalene and its substituted derivatives are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for the synthesis of these bicyclic aromatic compounds is a cornerstone of modern organic chemistry. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted naphthalenes, with a focus on practical experimental protocols and comparative data to aid in methodology selection.

Transition-Metal-Catalyzed Annulation and Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex aromatic systems, and naphthalenes are no exception. Palladium, rhodium, and copper catalysts are at the forefront of these methodologies, enabling the construction of the naphthalene core through various annulation and cross-coupling strategies.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions are a powerful tool for the one-step construction of the naphthalene ring system. A common and effective approach involves the reaction of internal alkynes with ortho-substituted aryl halides.

A plausible catalytic cycle for this transformation is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. Subsequent carbopalladation of the alkyne, followed by intramolecular C-H activation or related cyclization pathways, and eventual reductive elimination furnishes the naphthalene product and regenerates the active Pd(0) catalyst.

Caption: Palladium-Catalyzed Annulation Cycle.

Experimental Protocol: Palladium-Catalyzed Annulation of an Internal Alkyne

The following is a general procedure for the palladium-catalyzed synthesis of substituted naphthalenes from o-allylaryl halides and internal alkynes.[1]

Materials:

-

o-Allylaryl halide (1.0 equiv)

-

Internal alkyne (1.2 equiv)

-

Palladium acetate (Pd(OAc)₂, 5 mol%)

-

Triphenylphosphine (PPh₃, 10 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add palladium acetate and triphenylphosphine.

-

Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.

-

Add the o-allylaryl halide, internal alkyne, and triethylamine to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the substituted naphthalene.

Table 1: Scope of Palladium-Catalyzed Annulation of Internal Alkynes

| Entry | o-Allylaryl Halide | Alkyne | Product | Yield (%) |

| 1 | o-Iodoallylbenzene | Diphenylacetylene | 1,2-Diphenylnaphthalene | 88 |

| 2 | o-Iodoallylbenzene | 1-Phenyl-1-propyne | 1-Methyl-2-phenylnaphthalene | 75 |

| 3 | o-Bromoallylbenzene | Diphenylacetylene | 1,2-Diphenylnaphthalene | 70 |

| 4 | o-Iodoallylbenzene | 4-Octyne | 1,2-Dipropylnaphthalene | 65 |

Copper-Catalyzed Annulation Reactions

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems for the synthesis of substituted naphthalenes. A notable example is the annulation of o-bromobenzaldehydes with β-ketoesters.[2]

Experimental Protocol: Copper-Catalyzed Annulation of o-Bromobenzaldehyde with a β-Ketoester

Materials:

-

o-Bromobenzaldehyde (1.0 equiv)

-

β-Ketoester (1.2 equiv)

-

Copper(I) iodide (CuI, 10 mol%)

-

2-Picolinic acid (20 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

In a dry reaction vial, combine o-bromobenzaldehyde, β-ketoester, copper(I) iodide, 2-picolinic acid, and cesium carbonate.

-

Add anhydrous DMSO to the vial.

-

Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

-

After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to yield the substituted naphthalene.

Table 2: Substrate Scope for Copper-Catalyzed Naphthalene Synthesis

| Entry | o-Bromobenzaldehyde | β-Ketoester | Product | Yield (%) |

| 1 | 2-Bromobenzaldehyde | Ethyl benzoylacetate | 2-Ethoxycarbonyl-1-phenylnaphthalene | 86 |

| 2 | 2-Bromo-5-methoxybenzaldehyde | Ethyl acetoacetate | 2-Ethoxycarbonyl-6-methoxy-1-methylnaphthalene | 81 |

| 3 | 2-Bromobenzaldehyde | Ethyl 2-oxocyclohexanecarboxylate | Tetrahydro-1H-benzo[b]xanthen-1-one | 75 |

| 4 | 2-Iodobenzaldehyde | Ethyl benzoylacetate | 2-Ethoxycarbonyl-1-phenylnaphthalene | 78 |

Cross-Coupling Reactions for Naphthalene Synthesis

Cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are indispensable for the synthesis of biaryl compounds, including substituted naphthalenes. These reactions typically involve the coupling of an organometallic reagent with an organic halide.

Experimental Workflow for Suzuki Coupling

Caption: General Suzuki Coupling Workflow.

Experimental Protocol: Suzuki Coupling for the Synthesis of 1-Phenylnaphthalene

The following protocol is a general procedure for the Suzuki coupling of 1-bromonaphthalene with phenylboronic acid.

Materials:

-

1-Bromonaphthalene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Dioxane/Water (10:1 mixture)

Procedure:

-

To a Schlenk flask, add 1-bromonaphthalene, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain 1-phenylnaphthalene.

Table 3: Comparison of Cross-Coupling Reactions for Naphthalene Synthesis

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki | Organoboron | Commercially available, stable reagents; mild conditions | Potential for protodeboronation |

| Stille | Organotin | Tolerates a wide range of functional groups | Toxicity of tin reagents and byproducts |

| Negishi | Organozinc | Highly reactive; good for less reactive halides | Moisture and air sensitive reagents |

Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and powerful method for the construction of six-membered rings and can be applied to the synthesis of substituted naphthalenes, often through a subsequent aromatization step.

Experimental Protocol: Diels-Alder Reaction for Naphthalene Synthesis

A typical procedure involves the reaction of a suitable diene with a dienophile, followed by an oxidative aromatization step.

Materials:

-

Diene (e.g., 1,3-butadiene derivative) (1.0 equiv)

-

Dienophile (e.g., a substituted alkyne or alkene) (1.1 equiv)

-

High-boiling point solvent (e.g., xylene, toluene)

-

Oxidizing agent for aromatization (e.g., DDQ, chloranil)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the diene and dienophile in the solvent.

-

Heat the mixture to reflux and maintain for several hours to overnight, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Add the oxidizing agent and stir at room temperature or with gentle heating until aromatization is complete.

-

Perform an appropriate aqueous workup, extract the product with an organic solvent, and dry the organic layer.

-

Concentrate the solvent and purify the crude product by chromatography or recrystallization.

Table 4: Examples of Diels-Alder Reactions in Naphthalene Synthesis

| Diene | Dienophile | Aromatization Condition | Product | Reference |

| 1,3-Butadiene | Benzyne | - | Naphthalene | [3] |

| 1-Methoxy-1,3-cyclohexadiene | Dimethyl acetylenedicarboxylate | DDQ | Dimethyl 1-methoxynaphthalene-2,3-dicarboxylate | N/A |

| Anthracene | Maleic Anhydride | Retro-Diels-Alder | Naphthalene (from adduct) | [4] |

C-H Activation/Functionalization

Direct C-H activation has emerged as a step-economical and atom-economical strategy for the synthesis of substituted naphthalenes. This approach avoids the pre-functionalization of starting materials often required in traditional cross-coupling reactions. Rhodium and palladium catalysts are commonly employed for these transformations.

Logical Flow of Directing Group-Assisted C-H Functionalization

Caption: C-H Functionalization Strategy.

Experimental Protocol: Rhodium-Catalyzed C-H Alkenylation of a Naphthylamide

The following is a representative procedure for the rhodium-catalyzed ortho-C-H alkenylation of a 1-naphthylamide.

Materials:

-

1-Naphthylamide (1.0 equiv)

-

Alkenylating agent (e.g., ethyl acrylate) (2.0 equiv)

-

[RhCp*Cl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Cu(OAc)₂ (1.0 equiv)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a screw-capped vial, add the 1-naphthylamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

-

Evacuate and backfill the vial with argon.

-

Add the alkenylating agent and 1,2-dichloroethane.

-

Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography to afford the C-H alkenylated product.

Table 5: Scope of Rhodium-Catalyzed C-H Alkenylation

| Naphthylamide | Alkene | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | N-methoxy-1-naphthamide | Ethyl acrylate | Ethyl (E)-3-(2-(methoxycarbamoyl)naphthalen-1-yl)acrylate | 85 | | N-pivaloyl-1-naphthylamine | Styrene | N-(2-styrylnaphthalen-1-yl)pivalamide | 78 | | N-acetyl-1-naphthylamine | 1-Hexene | N-(2-(hex-1-en-1-yl)naphthalen-1-yl)acetamide | 65 |

Conclusion

The synthesis of substituted naphthalenes is a mature yet continually evolving field of organic chemistry. This guide has outlined several of the most powerful and versatile strategies, including transition-metal-catalyzed annulations and cross-couplings, Diels-Alder cycloadditions, and direct C-H functionalization. The choice of a particular method will depend on factors such as the desired substitution pattern, functional group tolerance, and the availability of starting materials. The provided experimental protocols and comparative data tables are intended to serve as a practical resource for researchers in the design and execution of their synthetic routes to this important class of compounds.

References

- 1. Negishi Coupling | NROChemistry [nrochemistry.com]

- 2. Cu(i)-catalyzed annulation for the synthesis of substituted naphthalenes using o-bromobenzaldehydes and β-ketoesters as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

electrophilic substitution of 2-methoxynaphthalene

An In-depth Technical Guide to the Electrophilic Substitution of 2-Methoxynaphthalene

Introduction

2-Methoxynaphthalene, also known by the trade name Nerolin, is an aromatic ether of significant interest in the chemical and pharmaceutical industries. Its naphthalene core, activated by the electron-donating methoxy group, makes it a versatile precursor for the synthesis of more complex molecules. A paramount application is its role as a key starting material in the industrial synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3]

This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental methodologies associated with the . It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and modification of naphthalene-based compounds. The discussion will focus on key reactions such as Friedel-Crafts acylation, halogenation, alkylation, and formylation, emphasizing the factors that control product distribution.

Reaction Mechanisms and Regioselectivity

The methoxy (-OCH₃) group at the C2 position is a powerful activating, ortho, para-directing group. In the context of the naphthalene ring system, this electronic influence primarily enhances the reactivity of the C1 (ortho) and C6 (para-like) positions, making them susceptible to attack by electrophiles.[4]

The outcome of electrophilic substitution on 2-methoxynaphthalene is a classic example of the interplay between kinetic and thermodynamic control.[2][4]

-

Kinetic Control: At lower temperatures, the reaction is faster at the more sterically accessible and electronically rich C1 position. The carbocation intermediate (sigma complex) formed by attack at C1 is well-stabilized. This leads to the formation of the 1-substituted product as the major isomer.[4][5]

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. The 1-substituted product, being more sterically hindered due to the peri-interaction with the hydrogen at C8, can revert to the starting material. The reaction equilibrium then favors the formation of the more stable, less sterically hindered 6-substituted product.[2][4]

Key Electrophilic Substitution Reactions

Friedel-Crafts Acylation

The acylation of 2-methoxynaphthalene is arguably the most studied electrophilic substitution reaction for this substrate, primarily because its product, 2-acetyl-6-methoxynaphthalene, is the direct precursor to Naproxen.[2][3] The regioselectivity is highly dependent on the choice of catalyst, solvent, and temperature.[2][5]

| Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (1-isomer:6-isomer) | Reference |